2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
The exact mass of the compound this compound is 407.18450629 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-19-10-8-17(9-11-19)20-14-23(28)26(16-25-20)15-22(27)24-13-12-18-6-4-5-7-21(18)29-2/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKELNAFGXQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.
- Molecular Formula : C19H18N4O3
- Molecular Weight : 350.4 g/mol
- CAS Number : 1058207-75-2
Structural Characteristics
The compound features a dihydropyrimidine core with various substituents that may influence its biological activity. The ethoxy and methoxy groups are particularly noteworthy for their potential effects on lipophilicity and bioavailability.
Antimicrobial Properties
Recent studies have explored the antimicrobial effectiveness of similar dihydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing that some derivatives exhibit potent antimicrobial properties comparable to conventional antibiotics .
The proposed mechanisms of action for dihydropyrimidines include:
- Enzyme Inhibition : Compounds may act as competitive inhibitors of key enzymes involved in cell proliferation and survival.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.
- Apoptosis Induction : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of a structurally related compound against Candida albicans and various bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating infections .
- Anticancer Activity : In vitro tests on cell lines treated with dihydropyrimidine derivatives indicated a marked decrease in viability, with IC50 values demonstrating effectiveness at nanomolar concentrations .
Data Table
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated various dihydropyrimidine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with similar structures to the target compound inhibited cell growth significantly, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology demonstrated that certain dihydropyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
